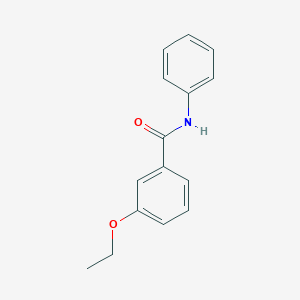

3-ethoxy-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-14-10-6-7-12(11-14)15(17)16-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTITNIMMRUDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Ethoxy N Phenylbenzamide and Its Analogs

Overview of Synthetic Strategies for N-Phenylbenzamide Core Structures

The N-phenylbenzamide scaffold is a common motif in medicinal and materials chemistry. nih.govbiorxiv.org Its synthesis is typically achieved through several reliable and well-documented approaches.

The most conventional method for constructing the N-phenylbenzamide core is through the acylation of an aniline (B41778) with a benzoic acid derivative. This typically involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

A common approach is the conversion of the benzoic acid to a more reactive acyl chloride. For instance, reacting a substituted benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride produces the corresponding benzoyl chloride. beilstein-journals.orgontosight.ai This intermediate readily reacts with an aniline, often in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct, yielding the desired N-phenylbenzamide. acs.orgnih.gov

Alternatively, direct coupling of a carboxylic acid with an amine can be facilitated by coupling reagents. Reagents such as N,N′-diisopropylcarbodiimide (DIC) in combination with an activating agent like N-hydroxybenzotriazole (HOBt) are frequently used to promote amide bond formation under mild conditions. nih.gov Another method involves using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDCI) and HOBT with a base like N-methylmorpholine (NMM) in a solvent such as dimethylformamide (DMF). acs.org

A study on the synthesis of substituted 3-nitro-N-phenylbenzamide derivatives found that changing the solvent from dichloromethane (B109758) to tetrahydrofuran (B95107) and modifying the workup procedure from an acid/base wash to precipitation in water significantly increased the reaction yield from a 60-75% range to 88-97%. dovepress.com

Transition metal catalysis, particularly with palladium, has become a powerful tool for amide bond formation, offering alternative pathways that can tolerate a wider range of functional groups. researchgate.net

One such method is the palladium-catalyzed aminocarbonylation of aryl halides or their equivalents with amines. This reaction introduces a carbonyl group (from carbon monoxide gas) and an amine in a single step. A study demonstrated the synthesis of N-phenylbenzamide from arylsilanes and amines, catalyzed by Pd(PPh₃)₂Cl₂ and enabled by copper(II) fluoride, achieving a 90% yield. nsf.gov

Another approach involves the coupling of nitroarenes with acyl chlorides mediated by iron, which provides a direct conversion to N-aryl amides, bypassing the need to first reduce the nitro group to an amine. nih.gov Palladium-catalyzed cross-coupling reactions are also used to functionalize pre-formed N-phenylbenzamide structures, for example, in the synthesis of N-phenyl phenanthridinones from 2-bromo-N-phenylbenzamide. nih.gov The optimization of these reactions often involves screening various palladium sources (e.g., Pd₂(dba)₃) and phosphine (B1218219) ligands. beilstein-journals.org

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(PPh₃)₂Cl₂ / CuF₂ | Arylsilane, Amine, CO | N-Phenylbenzamide | 90% | nsf.gov |

| Fe | Nitroarene, Acyl Chloride | N-Aryl Amide | 67-88% | nih.gov |

| Pd(OAc)₂ / BINAP | 1-bromo-3-nitrobenzene, Ethyl piperidine-4-carboxylate | Ethyl 1-(3-nitrophenyl)piperidine-4-carboxylate | - | mdpi.com |

| Pd₂(dba)₃ / Phosphine Ligand | 2-Bromo-3-methyl-N-phenylbenzamide, 1-Naphthylboronic acid | Chiral Biaryl Compound | 70% | beilstein-journals.org |

This table presents a selection of metal-catalyzed reactions for the synthesis of N-phenylbenzamide cores and related structures.

Research continues to uncover new reagents and conditions to streamline benzamide (B126) synthesis. One innovative method involves a TBHP-mediated dehydrogenative cross-oxidative coupling of methylarenes with acetanilides, catalyzed by iodine, to form N-arylbenzamides. nih.gov This approach avoids the pre-functionalization of the arene starting material.

Microwave-assisted synthesis under solvent-free conditions has also emerged as an efficient and environmentally friendly alternative. The condensation of 2-phenyl-1,3-(4H)-benzoxazin-4-one with anilines, catalyzed by heteropolyacids, produces 2-benzoylamino-N-phenylbenzamide derivatives in good yields. researchgate.net

Another strategy begins with benzoyl isothiocyanate, which can react with active methylene (B1212753) compounds like malononitrile. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of novel benzamide-based 5-aminopyrazoles, demonstrating a versatile route to complex heterocyclic benzamides. acs.org Furthermore, the combination of triphenylphosphine (B44618) (Ph₃P) and iodine has been shown to be a highly effective dehydrating system for converting secondary amides into N-substituted amidoximes in a one-pot synthesis. rsc.org

Specific Synthetic Pathways for 3-ethoxy-N-phenylbenzamide

The synthesis of the specific target molecule, this compound, requires precise control over the introduction of the ethoxy group at the C-3 position of the benzoyl moiety.

The ethoxy group is typically introduced onto the benzene (B151609) ring via nucleophilic substitution, specifically through Williamson ether synthesis. This involves the reaction of a precursor molecule containing a hydroxyl group at the 3-position (i.e., 3-hydroxybenzoic acid or a derivative) with an ethylating agent.

A common synthetic route starts with 3-hydroxybenzoic acid. The hydroxyl group is alkylated using an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) in the presence of a base (e.g., potassium carbonate or sodium hydroxide). This reaction forms 3-ethoxybenzoic acid. Subsequently, the carboxylic acid is activated, for example by conversion to 3-ethoxybenzoyl chloride using thionyl chloride. ontosight.ai This acyl chloride can then be reacted with aniline to form the final product, this compound.

An analogous procedure is described for related structures where an ethoxy group is installed via alkylation with ethyl bromide under basic conditions. The positioning of the ethoxy group at the meta-position relative to the carbonyl group means it exerts its electronic influence without significant steric hindrance to the subsequent amidation reaction. smolecule.com

Optimizing the synthesis of this compound involves fine-tuning the conditions for both the etherification and the final amidation step to maximize yield and purity.

For the etherification step, key parameters include the choice of base, solvent, temperature, and reaction time. Stronger bases may accelerate the reaction but can also lead to side reactions if other sensitive functional groups are present. The choice of solvent is also critical; polar aprotic solvents like DMF or acetone (B3395972) are often effective. google.com

In the amidation step, reaction conditions can be tailored to improve outcomes. As noted in the synthesis of related benzamides, changing the solvent can dramatically improve yields. dovepress.com For reactions involving acyl chlorides, controlling the temperature (often starting at 0 °C before warming to room temperature) and using an appropriate stoichiometric amount of a non-nucleophilic base are crucial to prevent side reactions and ensure complete conversion. nih.govnih.gov Purification of the final product, typically through recrystallization or column chromatography, is essential to remove unreacted starting materials and byproducts. nih.gov

| Step | Reaction | Key Parameters for Optimization | Potential Issues | Reference |

| Etherification | 3-hydroxybenzoic acid derivative + Ethylating agent | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetone), Temperature | Incomplete reaction, Side reactions (e.g., O- vs. C-alkylation) | google.com |

| Amidation | 3-ethoxybenzoyl chloride + Aniline | Solvent (e.g., DCM, THF), Base (e.g., TEA, Pyridine), Temperature, Workup procedure | Low yield, Hydrolysis of acyl chloride, Formation of byproducts | nih.govdovepress.com |

This table outlines key parameters and potential challenges in the two main steps for synthesizing this compound.

Mechanistic Insights into Ethoxy-Substituted Benzamide Formation

The formation of this compound, an ethoxy-substituted benzamide, primarily occurs through established amide bond synthesis routes. nih.govlibretexts.org The most prevalent method involves the reaction of a carboxylic acid or its derivative with an amine. libretexts.orgresearchgate.net For this compound, this entails the reaction of a 3-ethoxybenzoic acid derivative with aniline.

The underlying mechanism is a nucleophilic acyl substitution. Key stages of this process include:

Activation of the Carboxylic Acid: To enhance its reactivity toward nucleophilic attack, the carboxylic acid, 3-ethoxybenzoic acid, is typically activated. This is achieved by converting it into a more reactive species like an acyl chloride, acid anhydride, or an active ester. Common activating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Nucleophilic Attack: The nitrogen atom of aniline, possessing a lone pair of electrons, functions as a nucleophile. It attacks the electrophilic carbonyl carbon of the activated 3-ethoxybenzoyl derivative, leading to the formation of a tetrahedral intermediate.

Proton Transfer and Elimination: This tetrahedral intermediate is transient and collapses to regenerate the carbonyl double bond. This step is usually accompanied by proton transfers and the elimination of a leaving group. The nature of the leaving group depends on the activating agent used; for instance, a chloride ion is eliminated if an acyl chloride was the precursor. The final, stable product is this compound.

Alternative and more environmentally benign methods for amide bond formation are also being explored, such as electrochemical synthesis, which can avoid the use of hazardous chemical oxidants and activating agents. researchgate.net

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of analogs of this compound are frequently motivated by the exploration of structure-activity relationships (SAR) for specific biological targets. By systematically altering different parts of the molecule, researchers can investigate the significance of various structural features for its biological activity. nih.govwalshmedicalmedia.com

Structure-Guided Derivatization of the N-Phenyl Moiety

The N-phenyl group is a key site for structural modifications to probe its influence on the molecule's properties. yale.edu Changes at this position can affect steric, electronic, and hydrogen-bonding characteristics.

Substitution on the Phenyl Ring: Introducing different substituents to the N-phenyl ring allows for a systematic variation of its electronic properties. Electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., halo, nitro) can be strategically placed at the ortho, meta, or para positions. For instance, the synthesis of N-(4-chlorophenyl)-3-ethoxybenzamide would be achieved by reacting 3-ethoxybenzoyl chloride with 4-chloroaniline. Such modifications can significantly impact the molecule's interaction with biological targets and its pharmacokinetic profile. nih.gov

Replacement of the Phenyl Ring: The entire N-phenyl ring can be substituted with other aromatic or heteroaromatic systems. For example, replacing it with a pyridyl group introduces a basic nitrogen atom, which could alter the compound's solubility and its capacity to form salt bridges. researchgate.net

Table 1: Examples of N-Phenyl Moiety Derivatives of this compound

| Derivative Name | Starting Amine |

| 3-ethoxy-N-(4-methylphenyl)benzamide | 4-methylaniline |

| N-(4-chlorophenyl)-3-ethoxybenzamide | 4-chloroaniline |

| 3-ethoxy-N-(pyridin-2-yl)benzamide | 2-aminopyridine |

Systematic Functionalization of the Benzamide Ring System

The benzamide ring itself offers another avenue for systematic modification to fine-tune the molecule's properties.

Modification of the Ethoxy Group: The ethoxy group at the 3-position can be varied to other alkoxy groups with different chain lengths (e.g., methoxy, propoxy) to assess the impact of steric bulk in this region. acs.org It can also be replaced by other functional groups, such as a hydroxyl or a halogen, to explore different electronic and hydrogen-bonding interactions.

Introduction of Additional Substituents: Further functionalization of the benzamide ring can be achieved by introducing additional substituents. For example, the incorporation of a fluorine atom could enhance metabolic stability or binding affinity. The synthesis of these analogs would necessitate starting from the appropriately substituted benzoic acid derivative. researchgate.net

Table 2: Examples of Benzamide Ring Functionalization

| Derivative Name | Starting Carboxylic Acid |

| 3-methoxy-N-phenylbenzamide | 3-methoxybenzoic acid |

| 3-bromo-N-phenylbenzamide | 3-bromobenzoic acid |

| 3-ethoxy-4-fluoro-N-phenylbenzamide | 3-ethoxy-4-fluorobenzoic acid |

Development of Chiral this compound Analogs

Introducing chirality is a crucial strategy in drug design, as enantiomers often exhibit distinct biological activities and pharmacokinetic profiles. researchgate.net Chirality can be incorporated into the this compound scaffold through several approaches.

Chiral Centers on the N-Substituent: A common method involves utilizing a chiral amine in the synthesis. For example, reacting 3-ethoxybenzoyl chloride with either (R)- or (S)-1-phenylethanamine would yield the corresponding chiral amides.

Chiral Centers on the Benzoyl Moiety: It is also feasible to introduce a chiral center on the benzoyl portion of the molecule, for instance, by incorporating a chiral substituent on the ring.

The synthesis of these chiral analogs typically relies on the use of enantiomerically pure starting materials or requires the application of chiral separation techniques, such as chiral chromatography, to resolve a racemic mixture.

Table 3: Examples of Chiral this compound Analogs

| Derivative Name | Chiral Starting Material |

| (R)-3-ethoxy-N-(1-phenylethyl)benzamide | (R)-1-phenylethanamine |

| (S)-3-ethoxy-N-(1-phenylethyl)benzamide | (S)-1-phenylethanamine |

Advanced Spectroscopic and Structural Characterization of 3 Ethoxy N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules, including 3-ethoxy-N-phenylbenzamide. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-resolution proton (¹H) NMR spectroscopy of this compound offers a detailed picture of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the ethoxy group.

The protons of the ethoxy group typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The aromatic region of the spectrum is more complex, showing a series of multiplets that correspond to the protons on the N-phenyl ring and the 3-ethoxyphenyl ring. The chemical shifts of these aromatic protons are influenced by the electron-donating ethoxy group and the electron-withdrawing amide linkage. For instance, protons ortho and para to the ethoxy group are expected to be shifted to a higher field (lower ppm) compared to those on the unsubstituted N-phenyl ring. The amide proton (N-H) often appears as a broad singlet at a downfield chemical shift.

Detailed analysis of the coupling constants (J-values) between adjacent protons can help in assigning the specific substitution pattern on the aromatic rings. Furthermore, the precise chemical shifts and coupling patterns can provide insights into the preferred conformation of the molecule in solution, particularly regarding the rotational barrier around the amide bond and the orientation of the phenyl rings.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H-NMR data by providing a direct observation of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum.

The spectrum will show signals for the two aliphatic carbons of the ethoxy group, with the methylene carbon (O-CH₂) appearing at a lower field than the methyl carbon (CH₃) due to the deshielding effect of the adjacent oxygen atom. The aromatic region will display a number of signals corresponding to the twelve carbons of the two phenyl rings. The chemical shifts of these carbons are significantly affected by the substituents. The carbon atom attached to the ethoxy group (C-3) will be shifted downfield, as will the carbonyl carbon of the amide group, which typically appears in the range of 165-175 ppm. The carbon atoms of the N-phenyl ring will also show distinct chemical shifts based on their position relative to the amide nitrogen.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

To resolve any ambiguities in the one-dimensional NMR spectra and to definitively establish the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing cross-peaks between protons that are on adjacent carbon atoms. This is particularly useful for tracing the connectivity within the aromatic rings and confirming the coupling between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of both the ¹H and ¹³C signals for all protonated carbons. columbia.edu

Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "fingerprint" for its identification.

The FTIR spectrum of this compound is expected to show a number of characteristic absorption bands corresponding to the various functional groups present in the molecule. lew.ro

Key expected vibrational modes include:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethoxy group will be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band in the range of 1630-1680 cm⁻¹ is characteristic of the carbonyl stretching vibration of the amide group. This is often referred to as the Amide I band.

N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found between 1510 and 1570 cm⁻¹.

C-O-C Stretches: The asymmetric and symmetric stretching vibrations of the ether linkage in the ethoxy group are expected to produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. lew.ro

Aromatic C=C Bends: In-plane and out-of-plane bending vibrations of the C=C bonds in the aromatic rings will give rise to a series of sharp bands in the fingerprint region (below 1600 cm⁻¹).

Table 3: Characteristic FTIR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300-3500 | Medium-Strong | N-H Stretch (Amide) |

| >3000 | Weak-Medium | Aromatic C-H Stretch |

| <3000 | Medium | Aliphatic C-H Stretch |

| ~1630-1680 | Strong | C=O Stretch (Amide I) |

| ~1510-1570 | Medium-Strong | N-H Bend (Amide II) |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ether) |

Raman spectroscopy provides information that is complementary to FTIR spectroscopy. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the FTIR spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds. The symmetric stretching vibrations of the aromatic rings, for instance, are expected to give rise to strong Raman signals. The C=C stretching vibrations of the phenyl rings would also be prominent. While the C=O stretch of the amide is observable in both techniques, its relative intensity may differ. By analyzing both the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in its structural confirmation and providing insights into its molecular symmetry.

Table 4: List of Compounds

| Compound Name |

|---|

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of ions, it provides a molecular fingerprint.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

Table 1: Theoretical and Expected HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Monoisotopic Mass | 241.1103 u |

| Theoretical [M+H]⁺ | 242.1175 u |

| Expected Measurement Method | ESI-TOF or Orbitrap |

| Expected Accuracy | < 5 ppm |

This table presents theoretical values and expected experimental parameters based on common practices in HRMS analysis of organic molecules.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. This pattern provides detailed structural information, helping to confirm the identity of a compound and to differentiate it from its isomers.

The fragmentation of protonated amides, such as this compound, often proceeds via cleavage of the amide bond. acs.org In the case of N-phenylbenzamide derivatives, a common fragmentation pathway involves the formation of an acylium ion and a protonated aniline (B41778). For this compound, this would correspond to the formation of the 3-ethoxybenzoyl cation and aniline, or the benzoyl cation and 3-ethoxyaniline.

While a specific MS/MS spectrum for this compound is not published, the fragmentation of its positional isomer, N-(3-methoxyphenyl)benzamide, has been reported. researchgate.net The electron ionization mass spectrum (EIMS) of N-(3-methoxyphenyl)benzamide shows a molecular ion peak at m/z 227, with a key fragment at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. researchgate.net A similar fragmentation pattern would be expected for this compound, with characteristic fragments corresponding to the 3-ethoxybenzoyl and phenylamine moieties.

Table 2: Predicted Major Fragments in the MS/MS Spectrum of Protonated this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M+H]⁺ | [C₁₅H₁₆NO₂]⁺ | 242.12 |

| [C₉H₉O₂]⁺ | 3-ethoxybenzoyl cation | 149.06 |

| [C₆H₈N]⁺ | Protonated aniline | 94.06 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105.03 |

| [C₈H₁₀NO]⁺ | Protonated 3-ethoxyaniline | 137.08 |

This table is predictive and based on established fragmentation mechanisms for N-phenylbenzamide derivatives. acs.orgresearchgate.net

X-ray Crystallography and Solid-State Investigations of N-Phenylbenzamide Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for understanding the conformation of molecules and the nature of intermolecular interactions that govern the crystal packing.

A search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available single-crystal X-ray structure for this compound. biokeanos.com However, the crystal structures of numerous closely related N-phenylbenzamide derivatives have been determined, including ethoxy- and methoxy-substituted analogues. researchgate.netresearchgate.net For example, the crystal structure of 2-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide has been reported, demonstrating the typical planarity of the central amide linkage and the relative orientations of the phenyl rings. researchgate.net Based on these related structures, it is anticipated that the benzamide (B126) group in this compound would also adopt a largely planar conformation.

In the absence of a specific crystal structure for this compound, the types of intermolecular interactions can be inferred from studies on analogous compounds. The N-H group of the amide linkage is a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. In the crystal structures of many N-phenylbenzamide derivatives, N-H···O=C hydrogen bonds are a primary feature, often leading to the formation of chains or dimeric motifs.

In addition to classical hydrogen bonding, weaker interactions such as C-H···O and C-H···π interactions are also significant in dictating the crystal packing of N-phenylbenzamide derivatives. Furthermore, π-π stacking interactions between the aromatic rings are commonly observed. The relative arrangement of the phenyl rings (e.g., parallel-displaced or T-shaped) will depend on the electronic nature and steric bulk of the substituents. The presence of the ethoxy group can also influence the packing through weak C-H···O interactions involving the ethyl group.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including N-phenylbenzamide derivatives. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. The conformational flexibility of the N-phenylbenzamide backbone, particularly the rotational freedom around the N-C(phenyl) and C(carbonyl)-C(phenyl) bonds, can give rise to different conformers that may pack into distinct crystal lattices.

Studies on substituted N-phenylbenzamides have revealed that even minor changes in substitution can lead to different packing arrangements and the formation of polymorphs. The presence of an ethoxy group, as in this compound, could potentially lead to the formation of different polymorphs or solvates, where solvent molecules are incorporated into the crystal lattice during crystallization. The specific crystallization conditions, such as the choice of solvent and the rate of cooling, would be critical factors in determining which polymorphic or solvated form is obtained.

Impact of Crystal Packing on Conformational Preferences

The three-dimensional arrangement of molecules in a crystal lattice is a delicate balance of intramolecular conformational preferences and intermolecular forces. For flexible molecules like N-phenylbenzamides, the conformation observed in the solid state can be significantly influenced by the demands of efficient crystal packing. The study of closely related structures provides critical insights into how these packing forces dictate the ultimate molecular geometry of this compound.

Research on N-phenylbenzamide derivatives reveals that the conformation of the core structure can be altered by crystal packing effects. researchgate.netacs.org While the N-phenylbenzamide group often maintains a relatively constant conformation, intermolecular interactions can induce notable changes. researchgate.netacs.org The primary forces at play in the crystal packing of this class of compounds are intermolecular N–H⋯O hydrogen bonds. researchgate.netacs.org However, the formation of these hydrogen bonds can necessitate a change in molecular conformation, which the molecule may resist. researchgate.netacs.org Consequently, a variety of weaker interactions, including C–H⋯O, C–H⋯N, C–H⋯π, and π–π stacking interactions, become significant in stabilizing the crystal structure. researchgate.netacs.org

A detailed examination of N-(3-hydroxyphenyl)-3-methoxybenzamide, a close structural analog of this compound, offers a compelling case study on the influence of crystal packing. This compound has been observed to crystallize as two distinct polymorphs, each exhibiting different conformational and packing arrangements. mdpi.com Polymorph I crystallizes in the orthorhombic space group Pna2₁, while Polymorph II adopts the triclinic space group P-1. mdpi.com

The existence of polymorphism in N-(3-hydroxyphenyl)-3-methoxybenzamide underscores the fine energetic balance between different possible crystal packing arrangements. Polymorph I features one molecule in the asymmetric unit (Z′ = 1), whereas Polymorph II has two crystallographically independent molecules (Z′ = 2), which differ in their conformation. mdpi.com This variation in the number of molecules in the asymmetric unit directly impacts the supramolecular structure of the two forms. mdpi.com

The hydrogen bonding networks are a key differentiator between the two polymorphs. In Polymorph I, a three-dimensional network of hydrogen bonds is formed. mdpi.com The amide proton of one molecule donates to the carbonyl oxygen of a neighboring molecule, creating a C(4) chain motif. mdpi.com In contrast, the hydrogen bonding in Polymorph II results in a layered structure. mdpi.com

The conformational differences between the molecules in the two polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide highlight the adaptability of the molecular structure to different packing environments. These variations can be quantified by comparing key dihedral angles, which describe the rotational orientation of different parts of the molecule. For other substituted N-phenylbenzamides, such as 3-methyl-N-phenylbenzamide, the dihedral angles between the benzoyl and aniline rings have been found to differ significantly between the two independent molecules in the asymmetric unit, with values of 22.17(18)° and 75.86(12)°. nih.gov

Interactive Data Tables

Table 1: Crystallographic Data for Polymorphs of a Structural Analog, N-(3-hydroxyphenyl)-3-methoxybenzamide * mdpi.com

| Parameter | Polymorph I | Polymorph II |

| Formula | C₁₄H₁₃NO₃ | C₁₄H₁₃NO₃ |

| Space Group | Pna2₁ | P-1 |

| Z' | 1 | 2 |

| Crystal System | Orthorhombic | Triclinic |

Table 2: Hydrogen Bond Geometry for Polymorph I of N-(3-hydroxyphenyl)-3-methoxybenzamide * mdpi.com

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1N···O1 | 0.88 | 2.11 | 2.949(3) | 159 |

| O3–H3O···O2 | 0.84 | 1.88 | 2.715(3) | 172 |

Computational and Theoretical Investigations of 3 Ethoxy N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and inherent properties of a molecule from first principles. These methods, particularly those rooted in density functional theory, provide a powerful lens through which the behavior of 3-ethoxy-N-phenylbenzamide can be predicted and understood at a molecular level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Distributions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves calculating the total energy of the molecule for various atomic arrangements and identifying the geometry that corresponds to the minimum energy.

Key parameters that would be determined from such a study include:

Bond Lengths: The equilibrium distances between the nuclei of bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The angles between planes defined by sets of four atoms, which describe the molecule's conformation.

These geometric parameters are crucial for understanding the molecule's shape and steric properties. The electronic distribution, or how electrons are spread across the molecule, is also a primary output of DFT calculations. This information is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Value (Å/°) | Parameter | Value (Å/°) |

| C=O Bond Length | - | N-H Bond Length | - |

| C-N Bond Length | - | C-O (ethoxy) Bond Length | - |

| C-C (phenyl) Bond Lengths | - | O-C-C (ethoxy) Bond Angle | - |

| C-N-H Bond Angle | - | C-C=O Bond Angle | - |

| Phenyl Ring Dihedral Angle | - | Ethoxy Group Torsion Angle | - |

| Note: This table is for illustrative purposes only, as specific data for this compound is not available. |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more readily participates in chemical reactions.

From the energies of the HOMO and LUMO, various reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Indices for this compound

| Property | Value (eV) |

| EHOMO | - |

| ELUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Note: This table is for illustrative purposes only, as specific data for this compound is not available. |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS), provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface and color-coded to indicate regions of varying electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. For this compound, these would likely be centered around the oxygen atom of the carbonyl group and the oxygen of the ethoxy group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These would be expected around the hydrogen atom of the amide group.

Green Regions: Represent areas of neutral or near-zero potential.

The EPS map is invaluable for predicting how a molecule will interact with other molecules, including identifying potential sites for hydrogen bonding and other non-covalent interactions. Charge distribution analysis, often performed using methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom, complementing the qualitative picture provided by the EPS map.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of this compound, which is not captured by static quantum chemical calculations.

Conformational Flexibility and Dynamic Behavior of this compound in Solution

Unlike the static, minimum-energy structure obtained from DFT, in a real-world environment like a solution, this compound would exist as an ensemble of different conformations. MD simulations can explore the conformational landscape of the molecule by simulating its movements over a period of time. This allows for the study of:

Torsional Rotations: The rotation around single bonds, such as the C-N amide bond, the C-O ethoxy bond, and the bonds connecting the phenyl rings to the central amide moiety.

Dominant Conformations: Identifying the most frequently occurring shapes or conformations of the molecule in solution.

Conformational Transitions: Observing the transitions between different stable conformations and the energy barriers associated with these changes.

This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as biological receptors.

Simulation of Solvent Effects on Molecular Conformation and Interaction

The solvent environment can have a profound impact on the conformation and behavior of a solute molecule. MD simulations explicitly model the interactions between this compound and the surrounding solvent molecules. This allows for the investigation of:

Solvation Shells: The structure and dynamics of the solvent molecules immediately surrounding the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amide group of this compound and protic solvent molecules.

Conformational Preferences: How different solvents (e.g., polar vs. non-polar) can shift the equilibrium between different conformations of the molecule.

By simulating the system in various solvents, one can gain a deeper understanding of how the local environment modulates the structural and dynamic properties of this compound.

Molecular Docking Studies for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

In silico studies have explored the interaction of N-phenylbenzamide derivatives with a variety of academic target proteins to elucidate their potential therapeutic applications. These computational simulations predict the binding conformation and orientation of the ligand within the active site of the protein.

For instance, N-phenylbenzamide derivatives have been docked against microbial enzymes to investigate their potential as antibacterial and antifungal agents. Docking studies on enzymes like Aminoglycosid-2″-phosphotransferase-IIa (APH2″-IIa) and aspartic proteinases (Saps) have been conducted to predict their binding modes. mdpi.com Similarly, to explore their anticancer potential, novel N-phenylbenzamide derivatives were evaluated as potential protein kinase inhibitors through docking against 102 different kinase receptors. scirp.orgscirp.org

In the context of antiviral research, derivatives such as 2-Benzoylamino-N-Phenyl-Benzamide and other oxoethoxy phenyl benzamides have been docked with the main protease (Mpro or 3CLpro) of the novel coronavirus (PDB ID: 6LU7), a critical enzyme in the viral replication cycle. researchgate.netjetir.org Furthermore, related benzamide (B126) structures have been studied for their anti-inflammatory potential by docking them into the active site of inducible nitric oxide synthase (iNOS). researchgate.net These studies collectively help in visualizing the spatial arrangement of the ligand in the binding pocket, providing a rational basis for its observed or potential biological activity.

Beyond predicting the binding pose, computational methods also estimate the binding affinity between a ligand and its target protein. This is often expressed as a docking score or binding energy, with lower energy values typically indicating a more stable and favorable interaction.

For example, the docking of an oxoethoxy phenyl benzamide derivative with the COVID-19 main protease (6LU7) yielded a minimal binding energy of -8.90 kcal/mol and a predicted inhibition constant (Ki) of 301.49 nM. jetir.org Another study on a similar benzamide derivative reported a binding energy of -8.85 kcal/mol with a Ki of 325.66 nM against the same target. These values suggest a strong binding affinity and potential inhibitory activity.

More advanced methods like the Linear Interaction Energy (LIE) are also employed to calculate binding free energies. The LIE method considers van der Waals and electrostatic interaction energies from simulations to achieve a balance between accuracy and computational efficiency. vu.nl Studies using LIE have demonstrated good correlation with experimental data, with Pearson's r values reaching up to 0.72 and 0.77 in specific cases, thereby improving the predictive power of binding affinity calculations. vu.nl

Table 1: Predicted Binding Affinities of N-Phenylbenzamide Derivatives with Target Proteins

| Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

| (N-{4-[2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)-2 oxoethoxy]phenyl}benzamide) | COVID-19 Main Protease (6LU7) | -8.90 | 301.49 nM |

| Substituted N-(4-(2-(5-methyl-3-oxo-2,3-dihydropyrazolyl-1-)2-oxoethoxy)phenyl) benzamide | COVID-19 Main Protease (6LU7) | -8.85 | 325.66 nM |

A detailed analysis of the docked complexes reveals the specific molecular interactions that stabilize the ligand within the protein's binding site. These interactions include hydrogen bonds, hydrophobic contacts, and electrostatic forces. researchgate.netresearchgate.net Identifying the key amino acid residues involved in these interactions is crucial for understanding the mechanism of action and for guiding further structural modifications to improve potency.

In the docking of an N-phenylbenzamide derivative with the 6LU7 protease, three specific hydrogen bonds were identified. These bonds formed between the ligand and the amino acid residues GLU166, SER144, and LEU141, with bond lengths of 2.0 Å, 2.4 Å, and 2.5 Å, respectively. jetir.org In a separate study with a different derivative, a hydrogen bond was observed with the residue ARG188, having a bond length of 2.9 Å. These hydrogen bonds are critical anchors that hold the ligand in a favorable conformation for binding.

The identification of such key residues helps in understanding the structural basis of molecular recognition. nih.gov For instance, in other protein-ligand systems, residues like valine, phenylalanine, and proline at the C-terminus have been shown to play essential roles in ligand binding through the formation of hydrogen bonds. mdpi.com

Table 2: Key Residue Interactions and Hydrogen Bonds for N-Phenylbenzamide Derivatives

| Ligand | Target Protein (PDB ID) | Interacting Residues | Hydrogen Bond Lengths (Å) |

| (N-{4-[2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)-2 oxoethoxy]phenyl}benzamide) | COVID-19 Main Protease (6LU7) | GLU166, SER144, LEU141 | 2.0, 2.4, 2.5 |

| Substituted N-(4-(2-(5-methyl-3-oxo-2,3-dihydropyrazolyl-1-)2-oxoethoxy)phenyl) benzamide | COVID-19 Main Protease (6LU7) | ARG188 | 2.9 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new, unsynthesized compounds. imist.ma

Predictive QSAR models have been developed for N-phenylbenzamide derivatives to understand their antimicrobial and antiviral activities. imist.manih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to correlate these descriptors with the observed biological activity. imist.ma

For example, a Density Functional Theory (DFT)-based QSAR study was conducted on N-phenylbenzamides to model their activity against Gram-positive and Gram-negative bacteria. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create 3D-QSAR models. nih.gov Another study developed a 3D-QSAR model for N-phenylbenzamide analogues to predict their activity against Enterovirus 71 (EV71). imist.ma The quality and predictive power of these models are assessed through various validation techniques to ensure their robustness. The ultimate goal is to create reliable models that can be used for the virtual screening and design of new, more potent molecules. nih.gov

A crucial outcome of QSAR studies is the identification of the key physicochemical parameters or structural features that govern the biological activity of a class of compounds. These parameters, or descriptors, provide insight into the mechanism of action.

For the antimicrobial activity of N-phenylbenzamides, QSAR studies have revealed that different parameters are important for activity against different types of bacteria. nih.gov

Against Gram-positive bacteria , the electrophilicity index was found to be a significant descriptor, indicating that electrostatic interactions are dominant. nih.gov

Against Gram-negative bacteria , molar refractivity and the logarithm of the partition coefficient (logP) were key parameters, suggesting the importance of steric and hydrophobic interactions. nih.gov

Furthermore, molecular weight and total energy were found to contribute significantly to the activity against both bacterial types. nih.gov Other QSAR studies on related aromatic compounds have utilized a range of quantum chemical descriptors, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, van der Waals volume, polarizability, and refractivity, to model biological activity. nih.govresearchgate.net These findings guide medicinal chemists in modifying the structure of N-phenylbenzamide to enhance its desired biological effects. nih.gov

Pharmacophore Modeling for Ethoxy-Substituted Benzamides

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the class of ethoxy-substituted benzamides, this modeling helps in elucidating the key structural motifs required for their interaction with biological targets.

A notable example of pharmacophore modeling has been applied to a series of three-substituted benzamide derivatives, which includes compounds with ethoxy substitutions, investigated as potential inhibitors of the bacterial protein FtsZ. bohrium.comnih.gov This protein is a vital component in bacterial cell division, making it an attractive target for novel antimicrobial agents.

A five-featured pharmacophore model was developed based on a set of 97 benzamide analogues with varying inhibitory concentrations. bohrium.comnih.gov The model, designated ADHRR, successfully identified the key chemical features responsible for the inhibitory activity of these compounds.

The essential features of this pharmacophore model are detailed below:

| Feature ID | Feature Type | Description |

| A | Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond from the receptor. |

| D | Hydrogen Bond Donor | An atom or group that can donate a hydrogen atom to form a hydrogen bond with the receptor. |

| H | Hydrophobic | A non-polar group that interacts favorably with non-polar regions of the receptor. |

| R1 | Aromatic Ring | A planar, cyclic, and conjugated ring system that can engage in aromatic interactions. |

| R2 | Aromatic Ring | A second aromatic ring contributing to the structural framework and potential interactions. |

This table outlines the key pharmacophoric features identified for a series of three-substituted benzamide derivatives.

The predictive power of this pharmacophore model was rigorously evaluated using a statistically significant three-dimensional quantitative structure-activity relationship (3D-QSAR) model. bohrium.comnih.gov The robustness of the model is demonstrated by its strong correlation coefficient and cross-validated coefficient, indicating a high degree of predictability.

The statistical validation of the 3D-QSAR model is summarized in the following table:

| Parameter | Value | Description |

| R² | 0.8319 | The correlation coefficient, indicating a strong correlation between experimental and predicted activity for the training set. |

| Q² | 0.6213 | The cross-validated correlation coefficient, indicating good predictive ability of the model. |

| F | 103.9 | The Fisher ratio, indicating the statistical significance of the model. |

| R² (Training Set) | 0.83 | The correlation between experimental and predicted activity for the set of molecules used to build the model. |

| R² (Test Set) | 0.67 | The correlation between experimental and predicted activity for an independent set of molecules used to validate the model. |

This table presents the statistical parameters validating the 3D-QSAR model developed from the pharmacophore hypothesis, demonstrating its reliability and predictive capacity. bohrium.comnih.gov

Further validation of the generated pharmacophore model was achieved through enrichment studies, which assess the model's ability to distinguish active compounds from inactive ones within a larger dataset. bohrium.comnih.gov Molecular docking studies performed on the inhibitors within the active site of the FtsZ protein revealed crucial hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. bohrium.comnih.gov To confirm the stability of the ligand-protein complex, molecular dynamics simulations were also conducted. bohrium.comnih.gov

These computational investigations, particularly pharmacophore modeling, provide a detailed framework for understanding the structure-activity relationships of ethoxy-substituted benzamides and guide the design of new molecules with potentially improved inhibitory effects on targets like FtsZ. bohrium.comnih.gov

Investigation of Biological Activities and Mechanistic Pathways of 3 Ethoxy N Phenylbenzamide and Analogs Non Clinical Focus

In Vitro Enzyme Modulation and Inhibition Studies

The N-phenylbenzamide scaffold has been identified as a versatile structure for interacting with a range of enzymes. Studies have investigated its potential to inhibit or modulate enzymes involved in neurotransmission, inflammation, epigenetic regulation, and pathogen replication.

Derivatives of the N-phenylbenzamide class have been evaluated for their ability to inhibit cholinesterases, enzymes critical to the breakdown of the neurotransmitter acetylcholine. An imbalance in cholinergic function is associated with neurodegenerative conditions like Alzheimer's disease. brieflands.com The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. researchgate.net

Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their phosphorus-based esters have been synthesized and assessed for their in vitro inhibitory activity against AChE from electric eels and BChE from equine serum. researchgate.net The parent benzamides demonstrated moderate AChE inhibition, with IC50 values ranging from 33.1 to 85.8 µM, while their BChE inhibition was generally weaker (IC50 values from 53.5 to 228.4 µM). researchgate.net Notably, the conversion to phosphorus-based esters significantly enhanced activity against BChE. researchgate.net For instance, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as a potent and selective BChE inhibitor with an IC50 of 2.4 µM. researchgate.net

Similarly, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which are structurally related to the benzamide (B126) core, were evaluated for AChE inhibition. juniperpublishers.com Several of these compounds exhibited significant inhibitory potential, with IC50 values in the micromolar range. juniperpublishers.com

Table 1: Cholinesterase Inhibitory Activity of Selected N-Phenylbenzamide Analogs and Related Compounds

| Compound Type | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 µM |

| 2-Hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BChE) | 53.5 - 228.4 µM |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | Butyrylcholinesterase (BChE) | 2.4 µM |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (Compound 5l) | Acetylcholinesterase (AChE) | 52.63 ± 0.14 µM |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (Compound 5n) | Acetylcholinesterase (AChE) | 82.75 ± 0.16 µM |

Histone Acetyltransferases (HATs) are enzymes that play a crucial role in epigenetic regulation by catalyzing the acetylation of lysine (B10760008) residues on histone proteins. biorxiv.org This modification influences gene transcription and other DNA-related processes. biorxiv.org Altered HAT activity is linked to various diseases, including cancer and neurodegenerative disorders. biorxiv.org

A library of small molecules featuring the N-phenylbenzamide scaffold was designed and synthesized to modulate the activity of the HAT enzyme p300. biorxiv.org This enzyme is vital for cellular processes like cell cycle control and apoptosis. biorxiv.org Through a cell-free enzymatic assay, these analogs were screened for their ability to either activate or inhibit p300. The study successfully identified both activators and inhibitors within the N-phenylbenzamide series. biorxiv.org Notably, compound YF2 emerged as a potent activator of p300, highlighting the potential of this chemical class to modulate epigenetic mechanisms. biorxiv.org

The N-phenylbenzamide scaffold has also been investigated for its potential to interfere with enzymes essential for the life cycle of pathogens.

Antiviral Activity: A series of N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro activity against Enterovirus 71 (EV71), a virus that can cause severe central nervous system diseases. researchgate.net One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against multiple EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM. researchgate.net Further studies on N-phenyl benzamides targeting other enteroviruses, such as Coxsackievirus A9 (CVA9), suggest that these compounds may act as capsid binders, stabilizing the virion and preventing it from uncoating and releasing its genetic material. nih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is another critical viral enzyme target. While not N-phenylbenzamides, structurally distinct compounds containing a 3-phenyl-1,2,4-oxadiazole (B2793662) scaffold have been identified as inhibitors of SARS-CoV-2 Mpro, with the most potent derivative showing an IC50 value of 5.27 µM. nih.gov This demonstrates the broader utility of phenyl-containing scaffolds in targeting viral proteases.

Antiparasitic Activity: N-phenylbenzamide derivatives have been explored as agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.gov These compounds are designed to target the AT-rich mitochondrial DNA (kDNA) of these parasites. nih.gov One analog, a bisarylimidamide containing the N-phenylbenzamide core, showed submicromolar inhibitory activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov

Understanding the mechanism of how these compounds interact with their enzyme targets is crucial for further development. A variety of techniques are employed to elucidate these interactions.

Kinetic Analysis: For cholinesterase inhibitors, mechanistic studies often involve kinetic analysis to determine the type of inhibition. Lineweaver-Burk plots can be used to distinguish between competitive, noncompetitive, and uncompetitive inhibition mechanisms. nih.govresearchgate.net For example, a study on certain 2-hydroxy-N-phenylbenzamide esters found they caused mixed inhibition of both AChE and BChE. researchgate.net Graphical methods plotting reaction rates in the presence and absence of the inhibitor can help determine kinetic parameters like Ki (inhibition constant) and Km (Michaelis constant). nih.govresearchgate.net

Molecular Docking and Simulation: Computational methods are widely used to predict and analyze the binding modes of ligands within the active site of an enzyme. Molecular docking studies on N,N-disubstituted carbamate (B1207046) derivatives, which share features with benzamides, suggested they act as non-covalent inhibitors of AChE and BChE by interacting with the peripheral anionic site (PAS) and blocking the entrance to the enzyme's catalytic gorge. nih.gov For a sulfonamide analog, docking predicted a π-π stacking interaction between the ethoxy-substituted phenyl ring and a tyrosine residue (Tyr341) in the AChE active site, along with hydrogen bonding. juniperpublishers.com Molecular dynamics (MD) simulations can further assess the stability of these predicted ligand-protein complexes over time. nih.gov

Biophysical Methods: In the context of antiviral N-phenyl benzamides that target the viral capsid, mechanistic studies have involved direct incubation of the compounds with virions. nih.gov Subsequent analysis using techniques like real-time uncoating assays, radioactive sucrose (B13894) gradients, and transmission electron microscopy (TEM) confirmed that the compounds stabilize the viral particles and keep them intact, thereby preventing infection. nih.gov

Receptor and Ion Channel Modulation Studies

Beyond enzymes, the interaction of small molecules with cell surface receptors and ion channels is a fundamental aspect of pharmacology. nih.gov These proteins are key targets for therapeutic intervention in a wide array of diseases. nih.gov

Currently, there is limited specific information available in the public domain detailing the in vitro receptor binding affinity and selectivity profiles for 3-ethoxy-N-phenylbenzamide itself. However, the broader benzamide class of compounds is known to interact with various receptors. For instance, substituted benzamides are well-known for their affinity for dopamine (B1211576) receptors, particularly the D2 subtype. Other studies have investigated benzamide derivatives for their activity at adenosine (B11128) receptors. ucsd.edu The specific binding profile of this compound and its close analogs would require targeted screening across a panel of receptors and ion channels to determine their affinity and selectivity. Such studies are essential to characterize the compound's potential pharmacological effects and off-target activities.

Functional Assays for Agonist, Antagonist, or Inverse Agonist Activity in Cell-Free Systems

Cell-free protein synthesis systems have emerged as powerful platforms for the rapid production and functional characterization of various proteins, including receptors relevant for screening compounds like this compound and its analogs. frontiersin.orgnih.govfrontiersin.org These systems, often derived from Chinese hamster ovary (CHO) cells or other eukaryotic lysates, allow for the synthesis of functional proteins in a controlled in vitro environment, which is highly amenable to high-throughput screening. frontiersin.orgfrontiersin.org The open nature of cell-free reactions permits the direct addition of test compounds to assess their interaction with a newly synthesized target protein without the complexities of cellular membranes and metabolic processes. frontiersin.org

Functional analysis in these systems can be conducted immediately after protein synthesis, often without purification. frontiersin.org For instance, the activity of a synthesized small membrane protein can be evaluated by observing its effect on a target protein's kinase activity. nih.gov This approach is suitable for determining whether a compound acts as an agonist (activating the receptor), antagonist (blocking the agonist), or inverse agonist (reducing the receptor's basal activity).

While direct functional data for this compound in cell-free assays is not extensively documented in the available literature, studies on structurally related benzamides provide insights into their potential activities. For example, a series of phenyl pyrazole (B372694) benzamide derivatives were evaluated for their activity at the 5-HT2A serotonin (B10506) receptor. nih.gov One such analog, 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791), was identified as a potent and highly selective 5-HT2A receptor inverse agonist. nih.gov Inverse agonism refers to the ability of a ligand to decrease the constitutive, agonist-independent activity of a receptor. uwo.ca The discovery of APD791 highlights the potential for benzamide scaffolds to exhibit inverse agonist activity, a property that could be explored for this compound in relevant cell-free receptor-binding and functional assays. nih.gov

Investigation of Signaling Pathway Activation (e.g., AKT, PKA)

The investigation of intracellular signaling pathway modulation is crucial to understanding the mechanism of action of bioactive compounds. The PI3K/Akt and PKA (Protein Kinase A) pathways are key signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, and survival. nih.gov The PI3K/Akt pathway is activated by the generation of PI(3,4,5)P3 at the cell membrane, which recruits and activates Akt through phosphorylation. nih.gov This activation can be assessed by measuring the phosphorylation status of Akt at specific residues (e.g., Thr308 and Ser473) and its downstream targets using techniques like Western blotting. nih.govnih.gov

While specific studies detailing the effects of this compound on AKT or PKA signaling are not prominent in the current literature, the general methodology for such investigations is well-established. To determine if a compound activates or inhibits these pathways, cells would be treated with the compound, and cell lysates would be analyzed for changes in the phosphorylation levels of key proteins in the cascade. For example, an increase in phosphorylated Akt (p-Akt) relative to total Akt would indicate activation of the PI3K/Akt pathway. nih.gov The use of specific inhibitors, such as LY294002 for PI3K, can confirm the pathway's involvement in a compound's observed biological effects. nih.gov Given the broad range of biological activities reported for benzamide derivatives, evaluating the impact of this compound on these central signaling pathways is a logical step in elucidating its cellular mechanisms.

Antimicrobial, Antifungal, and Antiviral Activity Investigations (In Vitro)

Evaluation of Antibacterial Activity Against Specific Strains

Benzamide derivatives are recognized for their wide spectrum of pharmacological effects, including antibacterial properties. nanobioletters.com Numerous studies have demonstrated the efficacy of N-phenylbenzamide analogs against various bacterial strains. The antibacterial potential of these compounds is typically evaluated by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research on a series of 3-methoxybenzamide (B147233) derivatives, structurally similar to this compound, has shown activity against Gram-positive bacteria. nih.gov One derivative with a fluorine substitution on the phenyl ring exhibited notable activity against Mycobacterium smegmatis and Staphylococcus aureus. nih.gov Other synthetic benzamide compounds have demonstrated excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values as low as 3.12 µg/mL. nanobioletters.com The activity of these compounds suggests that the benzamide scaffold is a promising pharmacophore for developing new antibacterial agents to combat drug-resistant pathogens. nih.govgoogle.com

| Compound | Bacterial Strain | Activity Measurement | Result |

|---|---|---|---|

| Compound 5a (a benzamide derivative) | E. coli | MIC | 3.12 µg/mL |

| Compound 5a (a benzamide derivative) | B. subtilis | MIC | 6.25 µg/mL |

| Compound 9 (3-methoxybenzamide derivative) | S. aureus | Zone Ratio | 0.44 |

| Compound 9 (3-methoxybenzamide derivative) | M. smegmatis | Zone Ratio | 0.62 |

Assessment of Antifungal Activity

In addition to antibacterial effects, the antifungal potential of benzamide derivatives has been a subject of investigation. nanobioletters.commdpi.com These compounds have been tested against a range of pathogenic fungi, demonstrating their potential as lead structures for novel antifungal agents.

For instance, a study on N-phenylbenzamides showed that these compounds possess activity against Candida albicans, a common cause of fungal infections in humans. mdpi.com Another compound, 3-acetylbenzamide (B1260856), isolated from an actinomycete, exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with MIC values of 31.25 μg/ml for both strains. nih.gov Furthermore, novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety have shown potent in vitro bioactivities against plant pathogenic fungi such as Botryosphaeria dothidea and Botrytis cinerea, in some cases exceeding the efficacy of the commercial fungicide pyrimethanil. semanticscholar.org These findings underscore the versatility of the benzamide scaffold in targeting fungal pathogens. semanticscholar.org

| Compound | Fungal Strain | Activity Measurement | Result |

|---|---|---|---|

| 3-acetylbenzamide | Candida albicans | MIC | 31.25 µg/mL |

| 3-acetylbenzamide | Aspergillus niger | MIC | 31.25 µg/mL |

| Compound 4q (N-phenylbenzamide derivative) | Botryosphaeria dothidea | Inhibition Rate at 50 µg/mL | 98.5% |

| N-phenylbenzamides (general) | Candida albicans | Inhibition | Active |

In Vitro Antiviral Efficacy against Relevant Viruses (e.g., Enterovirus 71)

The antiviral properties of N-phenylbenzamide derivatives have been specifically investigated against Enterovirus 71 (EV71), a significant human pathogen. mdpi.comresearchgate.net A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their anti-EV71 activity in vitro. mdpi.comdntb.gov.ua The antiviral screening was performed in Vero cells against multiple genotypes of EV71, and the 50% inhibitory concentration (IC50) was determined. mdpi.com

Several compounds demonstrated potent activity against EV71, with IC50 values in the low micromolar range. mdpi.commedchemexpress.com For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was active against all tested EV71 strains with IC50 values ranging from 5.7 to 12 µM. mdpi.comresearchgate.net Another derivative, compound 29 from a separate study, showed an IC50 of 0.95 µmol/L, which was comparable to the positive control drug, pirodavir. medchemexpress.comscienceopen.com The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (TC50) to the IC50, is a crucial measure of a compound's therapeutic window. Many of the synthesized N-phenylbenzamide derivatives displayed high SI values, indicating low cytotoxicity to the host cells at effective antiviral concentrations. mdpi.comscienceopen.com

| Compound | EV71 Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Multiple Strains | 5.7 - 12 | 620 | >51 |

| Compound 29 | SZ-98 | 0.95 | >20 | >21 |

| Compound 28 | SZ-98 | 1.25 | >25 | >20 |

| Pirodavir (Control) | Multiple Strains | ~0.16 | 31 | ~194 |

Proposed Mechanisms of Action for Antimicrobial Properties

The precise mechanisms through which this compound and its analogs exert their antimicrobial effects are a subject of ongoing research. However, based on studies of related benzamides and other antimicrobial agents, several potential mechanisms can be proposed.

For antibacterial activity, it has been suggested that active benzamide compounds may function by disrupting the bacterial cell wall or membrane. nanobioletters.com The ability to penetrate the peptidoglycan layer of the bacterial cell wall is a critical step for many antibiotics to reach their intracellular targets. nanobioletters.com Alternatively, these compounds may bind to specific bacterial enzymes or receptors, interfering with essential cellular processes. For instance, some 3-methoxybenzamide derivatives are investigated as inhibitors of the FtsZ protein, which is crucial for bacterial cell division. nih.gov

Regarding antifungal activity, scanning electron microscopy analysis of cells treated with 3-acetylbenzamide revealed significant damage to the cell membrane of Candida albicans and the mycelium of Aspergillus niger. nih.gov This suggests that membrane disruption is a likely mechanism of action. For N-phenylbenzamide derivatives acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs), the proposed mechanism involves binding to the SDH enzyme complex, a key component of the mitochondrial respiratory chain, thereby inhibiting fungal respiration. researchgate.net

The antiviral mechanism of N-phenylbenzamide derivatives against EV71 is thought to involve the inhibition of viral replication. While the exact target is not fully elucidated, the amide linker between the two aromatic rings of the N-phenylbenzamide scaffold appears to be essential for anti-EV71 activity. scienceopen.com These compounds may act as capsid-binding agents, preventing viral uncoating, or they may inhibit viral enzymes necessary for replication, similar to the mechanism of other picornavirus inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The position and nature of substituents on the benzamide ring, which contains the ethoxy group in the parent compound, are critical determinants of biological activity. The ethoxy group at the 3-position (meta) of this compound influences the molecule's electronic and steric properties, which in turn affect its binding to biological targets.

Research on various benzamide series demonstrates that substituents on this ring are generally tolerated and can be preferred if they possess specific steric and electronic characteristics. For instance, in studies of benzamides as potential protease inhibitors, the introduction of substituents at the ortho position was found to be generally favorable. However, there was no direct correlation between the atomic radius of the substituent and its activity; rather, a combination of size and electronic effects appeared to be crucial nih.gov. Halogenated derivatives, for example, exhibit both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M), with the balance of these properties influencing binding affinity nih.gov. In one series, a chloro-substituent slightly improved inhibitory capacity, while iodo-substitution reduced it, suggesting an optimal combination of size and electronic properties is required nih.gov.

The electronic nature of the substituent is a significant factor. A comparison between a methyl group (+I effect) and a trifluoromethyl group (-I effect) of similar size showed that the strong electron-withdrawing nature of the trifluoromethyl group resulted in a loss of binding affinity nih.gov. This indicates that modulating the electron density of the benzamide ring is a key strategy for optimizing potency. For N-phenylbenzamides developed as antischistosomal agents, electron-withdrawing groups on the benzamide (left-hand side) phenyl ring were found to be important for activity nih.gov.

The following table summarizes the effects of various substituents on the benzamide moiety from a representative study on SARS-CoV protease inhibitors, illustrating these principles.

| Compound | Substituent (R) on Benzamide Ring | Position | Biological Activity (IC50, µM) |

|---|---|---|---|

| 2a | Methyl | ortho | 20.3 |

| 2c | Unsubstituted (H) | - | 31.4 |

| 2d | Trifluoromethyl | ortho | 43.1 |

| 2e | Fluoro | ortho | 24.3 |

| 2f | Chloro | ortho | 16.5 |

| 2h | Bromo | ortho | 24.6 |

| 2i | Iodo | ortho | 38.9 |

Data derived from a study on benzamide derivatives as SARS-CoV protease inhibitors, illustrating the impact of substituent electronics and sterics nih.gov.

For N-phenylbenzamides with antischistosomal activity, the presence of electron-withdrawing groups on the N-phenyl ring was found to benefit potency nih.govresearchgate.net. In one study, replacing a trifluoromethyl (CF3) group with a fluorine (F) atom, a weaker electron-withdrawing substituent, compromised the compound's activity nih.gov. This highlights the importance of the electronic landscape of this ring for target engagement. The combined electronic effects of substituents on both the benzamide and the N-phenyl rings were crucial, with the most potent compounds often featuring electron-withdrawing groups on both aromatic systems nih.gov.

In the context of developing novel binders for the cereblon (CRBN) E3 ligase, substitutions on the benzamide scaffold were explored to create intramolecular hydrogen bonds (IMHBs). Placing a fluorine atom at the ortho position of the benzamide scaffold can form an IMHB, which predetermines the ligand's conformation nih.govacs.org. This conformational locking can enhance binding affinity. Furthermore, substitutions that make the aromatic ring more electron-deficient can increase the acidity of the amide N-H group, potentially strengthening key interactions with the target protein nih.govacs.org. The synthesis of a series of novel N-phenylbenzamide derivatives as potential inhibitors of Enterovirus 71 also concluded that the N-phenyl ring was essential for anti-EV 71 activity nih.gov.